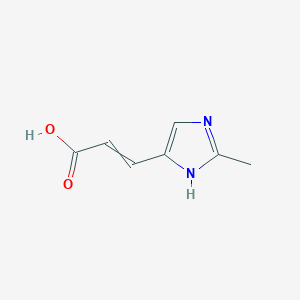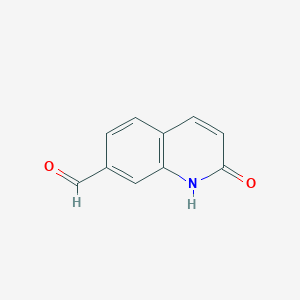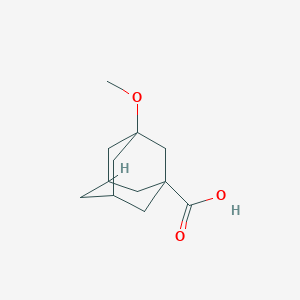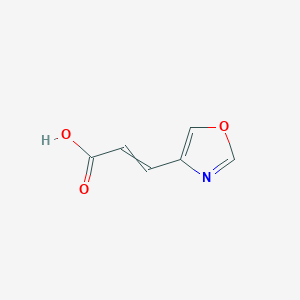
3-(1,3-Oxazol-4-yl)prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,3-Oxazol-4-yl)prop-2-enoic acid: is an organic compound with the molecular formula C₆H₅NO₃ and a molecular weight of 139.11 g/mol . This compound is characterized by the presence of an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,3-Oxazol-4-yl)prop-2-enoic acid typically involves the reaction of oxazole derivatives with acrylic acid or its derivatives under specific conditions. One common method involves the use of a base-catalyzed reaction where the oxazole derivative is reacted with an acrylate ester in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions: 3-(1,3-Oxazol-4-yl)prop-2-enoic acid undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO₄, H₂O₂, acidic or basic conditions.
Reduction: LiAlH₄, NaBH₄, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, aprotic solvents, elevated temperatures.
Major Products Formed:
Oxidation: Oxazole derivatives with hydroxyl or carbonyl groups.
Reduction: Reduced oxazole derivatives.
Substitution: Substituted oxazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: 3-(1,3-Oxazol-4-yl)prop-2-enoic acid is used as a building block in organic synthesis for the preparation of more complex molecules. It serves as a precursor for the synthesis of various heterocyclic compounds and pharmaceuticals .
Biology: In biological research, this compound is used to study the interactions of oxazole derivatives with biological macromolecules such as proteins and nucleic acids. It is also employed in the development of bioactive molecules with potential therapeutic applications .
Medicine: Its derivatives have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and materials science .
Mecanismo De Acción
The mechanism of action of 3-(1,3-Oxazol-4-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain enzymes, leading to changes in cellular processes. Additionally, the presence of the acrylic acid moiety allows the compound to participate in conjugation reactions, affecting its reactivity and interactions with other molecules .
Comparación Con Compuestos Similares
3-(1,3-Oxazol-2-yl)prop-2-enoic acid: Similar structure but with the oxazole ring at a different position.
3-(1,3-Oxazol-5-yl)prop-2-enoic acid: Another positional isomer with the oxazole ring at the 5-position.
3-(1,2-Oxazol-4-yl)prop-2-enoic acid: Contains an isoxazole ring instead of an oxazole ring.
Uniqueness: 3-(1,3-Oxazol-4-yl)prop-2-enoic acid is unique due to its specific oxazole ring position, which influences its chemical reactivity and biological activity. The presence of the acrylic acid moiety also contributes to its distinct properties compared to other similar compounds .
Propiedades
Fórmula molecular |
C6H5NO3 |
|---|---|
Peso molecular |
139.11 g/mol |
Nombre IUPAC |
3-(1,3-oxazol-4-yl)prop-2-enoic acid |
InChI |
InChI=1S/C6H5NO3/c8-6(9)2-1-5-3-10-4-7-5/h1-4H,(H,8,9) |
Clave InChI |
QNLZFVHPBRIIKI-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=CO1)C=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl 2-{[3-(trifluoromethyl)anilino]methyl}piperidine-1-carboxylate](/img/structure/B12436992.png)
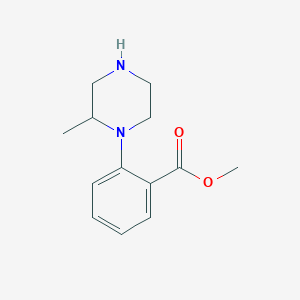


![5-(pyridin-2-ylmethoxy)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12437021.png)
![5,9,17,17-Tetramethyl-8-(6-methylhepta-4,6-dien-2-yl)-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-ene-16,19-diol](/img/structure/B12437028.png)

![Bicyclo[4.1.0]heptan-3-one](/img/structure/B12437037.png)
